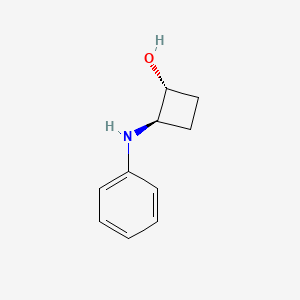
trans-2-(Phenylamino)cyclobutan-1-ol
Übersicht
Beschreibung
Trans-2-(Phenylamino)cyclobutan-1-ol is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Trans-2-(Phenylamino)cyclobutan-1-ol, often referred to as trans-PCB, is a cyclic amine compound characterized by a cyclobutane ring substituted with a phenylamino group. Its molecular formula is CHNO, with a molecular weight of 163.22 g/mol. This compound has garnered attention in various fields of research due to its unique structural properties and potential biological activities, including antiproliferative, anti-inflammatory, and antimicrobial effects.
Trans-PCB is typically a colorless to yellowish crystalline solid, poorly soluble in water but soluble in organic solvents like methanol and ethanol. It has a melting point ranging from 102 to 104°C and a boiling point between 287 and 290°C. The compound's structure allows it to engage in various chemical reactions such as oxidation, reduction, and substitution, which can lead to different derivatives with potentially enhanced biological activities.
The biological activity of trans-PCB is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. This interaction can alter the activity of these biological targets, leading to various physiological effects. The precise pathways and targets are still under investigation; however, preliminary studies suggest involvement in cellular pathways related to inflammation and cancer proliferation.
Biological Activities
Trans-PCB exhibits several promising biological activities:
- Antiproliferative Activity : Early studies indicate that trans-PCB may inhibit cell proliferation in certain cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
- Antimicrobial Properties : Trans-PCB has demonstrated activity against various microbial strains, indicating its utility in developing new antimicrobial agents.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of trans-PCB derivatives:
Table 1: Comparison of Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Antiproliferative | |
| Trans-2-(3-Fluoro-4-methylphenyl)cyclobutan-1-ol | Enzyme inhibition | |
| Trans-2-[Ethyl(phenyl)amino]cyclobutan-1-ol | Anti-inflammatory | |
| Trans-2-(Phenylamino)butan-1-ol | Antimicrobial |
Case Studies
- Anticancer Activity : A study evaluated the effect of trans-PCB on human cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent.
- Inflammation Modulation : In vivo studies demonstrated that trans-PCB reduced markers of inflammation in animal models of arthritis, indicating its therapeutic potential for inflammatory diseases.
- Antimicrobial Testing : Trans-PCB was tested against several bacterial strains, showing effective inhibition comparable to standard antimicrobial agents.
Eigenschaften
IUPAC Name |
(1R,2R)-2-anilinocyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-7-6-9(10)11-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGHKVMACFTTCF-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















